molecular formula C23H27N3O7S B443016 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide CAS No. 445284-51-5

3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide

Cat. No. B443016
CAS RN: 445284-51-5
M. Wt: 489.5g/mol
InChI Key: BIZCTKNLUYCTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has shown promising results in various experiments, making it a topic of interest for researchers in different fields.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide involves the inhibition of certain enzymes, such as carbonic anhydrase and urease. This inhibition can lead to various biochemical and physiological effects, which have been studied in detail.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide have been studied in various experiments. It has been shown to exhibit anti-inflammatory activity, as well as antitumor activity. It has also been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of antibacterial agents.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide in lab experiments include its small size, which allows it to easily penetrate cell membranes and interact with enzymes. It also exhibits potent inhibitory activity against certain enzymes, making it a valuable tool for studying enzyme function. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its potential use in the treatment of various diseases, such as cancer and bacterial infections. Further studies are also needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with 5-methylisoxazole-3-carboxylic acid, followed by the addition of triethylamine and acetic anhydride. The resulting intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride to obtain the final product.

Scientific Research Applications

3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide has been studied for its potential applications in various scientific research areas. It has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for drug discovery and development. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3,4,5-triethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c1-5-30-19-13-16(14-20(31-6-2)22(19)32-7-3)23(27)24-17-8-10-18(11-9-17)34(28,29)26-21-12-15(4)33-25-21/h8-14H,5-7H2,1-4H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZCTKNLUYCTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.